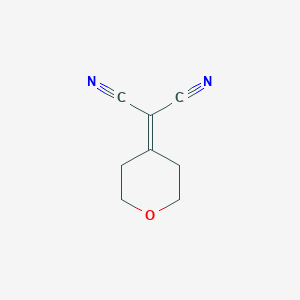

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile

Descripción

Propiedades

IUPAC Name |

2-(oxan-4-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-8(6-10)7-1-3-11-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBGQTFTXZFRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654816 | |

| Record name | (Oxan-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62702-83-4 | |

| Record name | (Oxan-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile typically involves the reaction of dihydropyran with malononitrile under basic conditions. One common method includes the use of a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to deprotonate the malononitrile, followed by nucleophilic addition to the dihydropyran ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as molecular iodine can also facilitate the reaction under mild conditions, making the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyran ring.

Reduction: Amines derived from the reduction of nitrile groups.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules. Notably, it can undergo:

- Condensation Reactions : It reacts with aldehydes and ketones to form substituted pyrans, expanding the library of pyran derivatives available for further functionalization.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit notable biological activities:

- Anticancer Potential : Compounds containing the malononitrile moiety have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in developing new antibiotics .

Material Science

The compound's unique structural features make it suitable for applications in polymer chemistry:

- Polymer Production : It can be utilized as an intermediate in synthesizing polymers with desirable mechanical and thermal properties, contributing to advancements in material science.

Case Studies and Research Findings

- Biological Activity Assessment :

- Synthesis Optimization :

- Structural Characterization :

Mecanismo De Acción

The mechanism of action of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The malononitrile group can participate in nucleophilic addition reactions, while the dihydropyran ring can undergo electrophilic substitution. These properties make it a versatile compound in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Malononitrile-based compounds are widely studied for their electron-withdrawing properties and versatility in forming conjugated systems. Below is a comparison of 2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile with structurally related compounds:

Table 1: Structural and Electronic Features

Key Observations :

- Ring Size and Heteroatoms : The pyran ring in the target compound provides a larger, oxygen-containing framework compared to five-membered furan or thiazole analogs. This affects conjugation length and solubility .

- Substituent Effects : Bulky groups (e.g., phenyl in furan derivatives) influence crystal packing and intermolecular interactions, whereas electron-withdrawing groups (e.g., Cl in pyrazine derivatives) enhance reactivity .

Physical and Spectral Properties

Table 2: Comparative Properties

Notes:

- The absence of data for the target compound underscores the need for further characterization.

Actividad Biológica

2-(Dihydro-2H-pyran-4(3H)-ylidene)malononitrile (CAS: 62702-83-4) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

| Property | Value |

|---|---|

| CAS Number | 62702-83-4 |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| PubChem CID | 42554398 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations show that derivatives of this compound exhibit significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation Inhibition : The compound showed a superior percentage reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .

- Synergistic Effects : The compound has been found to enhance the efficacy of existing antibiotics, lowering their MIC values when used in combination .

Anticancer Properties

The anticancer potential of this compound is also noteworthy:

- Cytotoxicity : Research indicates that this compound exhibits low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile in preliminary evaluations .

- Mechanism of Action : It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 and 2.67 μM for DHFR .

- Cell Line Studies : Various derivatives have shown promising results against different cancer cell lines, indicating potential for further development as anticancer agents.

Case Studies

A significant case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.